molecular formula C12H9F3N2O B13988993 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine CAS No. 833457-22-0

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine

Cat. No.: B13988993
CAS No.: 833457-22-0
M. Wt: 254.21 g/mol
InChI Key: DGRWWKFXSFSJDF-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boron-containing reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)pyridin-2-amine
  • 6-(Trifluoromethoxy)pyridin-3-amine
  • 2-Amino-6-(trifluoromethoxy)pyridine

Uniqueness

6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine is unique due to the specific positioning of the trifluoromethoxy group and the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

833457-22-0

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(16)17-10/h1-7H,(H2,16,17)

InChI Key

DGRWWKFXSFSJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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